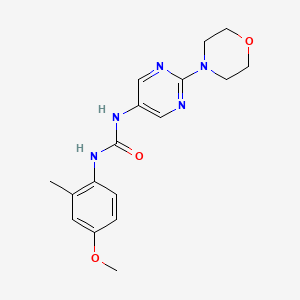

1-(4-Methoxy-2-methylphenyl)-3-(2-morpholinopyrimidin-5-yl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-Methoxy-2-methylphenyl)-3-(2-morpholinopyrimidin-5-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxy-2-methylphenyl)-3-(2-morpholinopyrimidin-5-yl)urea typically involves the reaction of 4-methoxy-2-methylaniline with 2-morpholinopyrimidine-5-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

For industrial-scale production, the synthesis might be optimized to improve yield and purity. This could involve the use of automated reactors, continuous flow systems, and advanced purification techniques such as crystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

1-(4-Methoxy-2-methylphenyl)-3-(2-morpholinopyrimidin-5-yl)urea can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group might yield a hydroxyl derivative, while reduction of a nitro group would yield an amine derivative.

Applications De Recherche Scientifique

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological pathways and interactions.

Medicine: As a potential therapeutic agent for treating diseases.

Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mécanisme D'action

The mechanism of action of 1-(4-Methoxy-2-methylphenyl)-3-(2-morpholinopyrimidin-5-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets would depend on the specific application and context.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1-(4-Methoxyphenyl)-3-(2-morpholinopyrimidin-5-yl)urea

- 1-(4-Methylphenyl)-3-(2-morpholinopyrimidin-5-yl)urea

- 1-(4-Methoxy-2-methylphenyl)-3-(2-pyrimidinyl)urea

Uniqueness

1-(4-Methoxy-2-methylphenyl)-3-(2-morpholinopyrimidin-5-yl)urea is unique due to the presence of both the methoxy and morpholinopyrimidinyl groups, which can confer specific biological activities and chemical properties that are distinct from other similar compounds.

Activité Biologique

Overview

1-(4-Methoxy-2-methylphenyl)-3-(2-morpholinopyrimidin-5-yl)urea, a synthetic organic compound, belongs to the class of urea derivatives. This compound has garnered attention in medicinal chemistry for its potential therapeutic applications, particularly in cancer treatment and as a kinase inhibitor. Understanding its biological activity involves exploring its mechanism of action, target interactions, and relevant case studies.

- IUPAC Name : 1-(4-methoxy-2-methylphenyl)-3-(2-morpholin-4-ylpyrimidin-5-yl)urea

- CAS Number : 1396873-82-7

- Molecular Formula : C17H21N5O3

- Molecular Weight : 341.38 g/mol

The biological activity of this compound primarily involves its role as an inhibitor of specific kinases, notably Polo-like kinase 4 (PLK4). PLK4 is crucial for centriole duplication during cell division, and its overexpression is linked to various cancers. By inhibiting PLK4, this compound can disrupt abnormal cell proliferation associated with cancerous growths .

Inhibition of PLK4

Research indicates that the inhibition of PLK4 by this compound leads to significant effects on cell cycle regulation. In vitro studies have shown that treatment with PLK4 inhibitors can induce cell cycle arrest in cancer cells, particularly those with mutations in the p53 pathway. For instance:

- Study Findings : In a study involving RPE1 cells (retinal pigment epithelial cells), centrinone (another PLK4 inhibitor) was shown to cause centrosome loss, leading to p53 stabilization and G1 phase arrest in p53-positive cells. The study suggested that similar outcomes could be expected with this compound due to its structural similarities and mechanism of action .

Anticancer Potential

In preclinical models, this compound has demonstrated promising anticancer activity. For example:

| Study | Cell Line | Effect Observed |

|---|---|---|

| Fu et al., 2017 | Various cancer cell lines | Induced apoptosis and inhibited proliferation |

| Zitouni et al., 2014 | p53-mutant cancer cells | Reduced cell viability and induced cell cycle arrest |

These studies highlight the potential utility of this compound as a therapeutic agent in treating cancers characterized by aberrant PLK4 activity.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is critical for evaluating its therapeutic potential. Preliminary data suggest:

- Absorption : Moderate bioavailability due to lipophilicity.

- Metabolism : Primarily hepatic metabolism with potential for drug-drug interactions.

- Excretion : Renal excretion of metabolites.

Toxicological studies are essential to establish a safety profile. Early findings indicate manageable toxicity levels; however, comprehensive studies are required for clinical application.

Propriétés

IUPAC Name |

1-(4-methoxy-2-methylphenyl)-3-(2-morpholin-4-ylpyrimidin-5-yl)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5O3/c1-12-9-14(24-2)3-4-15(12)21-17(23)20-13-10-18-16(19-11-13)22-5-7-25-8-6-22/h3-4,9-11H,5-8H2,1-2H3,(H2,20,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYQGEBNINUVLOU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)NC(=O)NC2=CN=C(N=C2)N3CCOCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.